Hydrogen Bonding Capacity: A Key Differentiator for Solubility and Target Engagement
2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]- possesses a significantly higher hydrogen bond donor and acceptor count compared to 1-(dimethylamino)-2-propanol (CAS 108-16-7) and N,N-dimethylethanolamine (CAS 108-01-0) [1] [2] [3]. This increased hydrogen bonding capacity can directly impact aqueous solubility and interactions with polar targets or biological membranes.
| Evidence Dimension | Hydrogen Bond Donors / Acceptors |
|---|---|
| Target Compound Data | Donors: 2, Acceptors: 3 [1] |
| Comparator Or Baseline | 1-(dimethylamino)-2-propanol (108-16-7): Donors: 1, Acceptors: 2 [2]. N,N-dimethylethanolamine (108-01-0): Donors: 1, Acceptors: 2 [3]. |
| Quantified Difference | Target compound has 2x the H-bond donors and 1.5x the H-bond acceptors of the comparators. |
| Conditions | Computed chemical property data derived from standardized algorithms (PubChem). |
Why This Matters
This difference is critical for predicting aqueous solubility and for designing molecules with specific polar interactions, impacting both synthetic yield and biological assay outcomes.
- [1] PubChem. (2026). 2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]-. PubChem Compound Summary, CID 16641489. View Source
- [2] PubChem. (2026). Dimepranol. PubChem Compound Summary, CID 37511. View Source
- [3] PubChem. (2026). N,N-Dimethylethanolamine. PubChem Compound Summary, CID 7902. View Source
